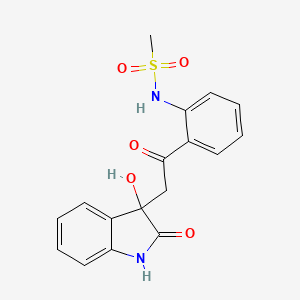

N-(2-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide

Descripción general

Descripción

“N-(2-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide” is a compound that has been used in the search for novel small molecules activating procaspase-3 . It is a part of a series of novel acetohydrazides . This compound is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of this compound involves an initial aldol condensation followed by a Michael-type conjugated addition of cyanide anion to the intermediate chalcone . This triggers an unusual cyclization mechanistically related to the Baeyer–Drewson reaction .Molecular Structure Analysis

The molecular formula of this compound is C17H16N2O5S. The molecular weight is 360.4 g/mol.Chemical Reactions Analysis

The compound is part of a series of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides . These compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‑3, and lung cancer NCI‑H23 .Aplicaciones Científicas De Investigación

Inhibition of Neuroglioma Cell Growth

This compound has been found to inhibit the growth of neuroglioma cells, an aggressive type of cancer in the central nervous system . The compound significantly inhibited the proliferation of H4 cells and suppressed cell migration. Moreover, it increased cell cycle arrest and induced apoptosis .

Induction of Apoptosis

The compound has been shown to induce apoptosis, a process of programmed cell death that occurs in multicellular organisms . This is particularly important in the context of cancer treatment, where inducing apoptosis in cancer cells can help to control the spread of the disease .

Cell Cycle Arrest

The compound has been found to increase cell cycle arrest . This is significant because the cell cycle is one of the major regulatory mechanisms of cell proliferation. Therefore, controlling the cell cycle is an ultimate goal to treat diseases characterized by uncontrolled cell growth .

Potential Anti-Tumor Drug

Given its effects on cell proliferation, migration, and apoptosis, this compound could potentially be developed into an anti-tumor drug . However, further research is needed to fully understand its mechanisms of action and potential side effects.

Inhibition of Melanoma Cell Proliferation

The compound has been found to have potent inhibitory activity against melanoma cell proliferation . This is significant because melanoma is a type of skin cancer that can be difficult to treat if not caught early.

Plant Derived Compound

The compound is isolated from the Selaginella pulvinata plant . This highlights the potential of plants as sources of new and effective therapeutic compounds.

Mecanismo De Acción

Direcciones Futuras

The compound has shown notable cytotoxicity toward three human cancer cell lines . Especially, it exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound . The results show that this compound would serve as a template for further design and development of novel anticancer agents .

Propiedades

IUPAC Name |

N-[2-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c1-25(23,24)19-13-8-4-2-6-11(13)15(20)10-17(22)12-7-3-5-9-14(12)18-16(17)21/h2-9,19,22H,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQIIXXDNXEERH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(3-cyano-4,6-dimethyl-2-pyridylthio)methyl]benzoate](/img/structure/B3305399.png)

![N-(4-acetamidophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3305413.png)

![3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3305414.png)

![3-oxo-2-phenyl-5-propyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305424.png)

![3-[(2-Methylbenzyl)amino]propanoic acid](/img/structure/B3305436.png)

![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B3305443.png)

![N-methyl-9,10-dioxo-N-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-9,10-dihydroanthracene-2-sulfonamide](/img/structure/B3305482.png)

![4-bromo-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]benzamide](/img/structure/B3305489.png)

![5-benzyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305497.png)